Cas no 1221723-35-8 (3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide)

3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide is a heterocyclic compound featuring a fused triazolopyridine core with a carbohydrazide functional group. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research. The ethyl substitution enhances lipophilicity, potentially improving bioavailability, while the carbohydrazide moiety offers reactivity for further derivatization. Its rigid bicyclic framework contributes to stability, making it a valuable intermediate for designing biologically active molecules. The compound is suitable for use in the development of enzyme inhibitors, ligands, or other pharmacophores due to its balanced electronic and steric properties. Proper handling under controlled conditions is recommended due to its reactive hydrazide group.
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide structure
1221723-35-8 structure
Product name:3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
CAS No:1221723-35-8
MF:C9H15N5O
Molecular Weight:209.248300790787
CID:5187096

3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide 化学的及び物理的性質

名前と識別子

    • 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
    • 3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
    • 1,2,4-Triazolo[4,3-a]pyridine-6-carboxylic acid, 3-ethyl-5,6,7,8-tetrahydro-, hydrazide
    • インチ: 1S/C9H15N5O/c1-2-7-12-13-8-4-3-6(5-14(7)8)9(15)11-10/h6H,2-5,10H2,1H3,(H,11,15)
    • InChIKey: YVKIVCXVOQIILC-UHFFFAOYSA-N
    • SMILES: O=C(C1CCC2=NN=C(CC)N2C1)NN

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 247
  • XLogP3: -0.8
  • トポロジー分子極性表面積: 85.8

3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-50608-1.0g
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
1221723-35-8 91%
1.0g
$871.0 2023-02-10
Enamine
EN300-50608-0.25g
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
1221723-35-8 91%
0.25g
$431.0 2023-02-10
1PlusChem
1P019WMC-2.5g
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
1221723-35-8 91%
2.5g
$2172.00 2023-12-25
1PlusChem
1P019WMC-50mg
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
1221723-35-8 91%
50mg
$303.00 2023-12-25
1PlusChem
1P019WMC-1g
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
1221723-35-8 91%
1g
$1139.00 2023-12-25
Enamine
EN300-50608-0.5g
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
1221723-35-8 91%
0.5g
$679.0 2023-02-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01047054-1g
3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
1221723-35-8 95%
1g
¥4305.0 2023-04-04
Enamine
EN300-50608-0.05g
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
1221723-35-8 91%
0.05g
$202.0 2023-02-10
1PlusChem
1P019WMC-100mg
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
1221723-35-8 91%
100mg
$434.00 2023-12-25
1PlusChem
1P019WMC-10g
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
1221723-35-8 91%
10g
$4692.00 2023-12-25

3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide 関連文献

3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazideに関する追加情報

3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide: A Comprehensive Overview

The compound 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide, identified by the CAS Registry Number 1221723-35-8, represents a significant advancement in the field of heterocyclic chemistry. This compound belongs to the class of triazolopyridines, which have garnered considerable attention due to their unique structural features and potential applications in drug discovery and materials science. The molecule's structure is characterized by a fused triazole and pyridine ring system with a carbohydrazide substituent at the 6-position and an ethyl group at the 3-position. These structural elements contribute to its intriguing chemical properties and reactivity.

Recent studies have highlighted the importance of triazolopyridines in medicinal chemistry. For instance, researchers have explored the potential of 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide as a scaffold for developing bioactive molecules targeting various therapeutic areas. The compound's ability to form hydrogen bonds and its aromaticity make it an attractive candidate for modulating protein-ligand interactions. Moreover, its carbohydrazide group introduces additional functional diversity, enabling further chemical modifications to optimize pharmacokinetic properties.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the triazolopyridine core. One common approach is the cyclization of an appropriate diamine with a carbonyl compound under acidic conditions. The subsequent introduction of the ethyl group and carbohydrazide substituent requires careful optimization to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have made these syntheses more efficient and environmentally friendly.

In terms of applications, 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,a]pyridine-6-carbohydrazide has shown promise in several areas. For example:

  • Anticancer Activity: Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. Its mechanism of action appears to involve inhibition of key enzymes associated with tumor growth and metastasis.
  • Antimicrobial Properties: Research has revealed that this compound possesses potent activity against Gram-positive bacteria and certain fungal strains. This makes it a potential candidate for developing new antibiotics in an era where resistance is becoming increasingly prevalent.
  • Catalytic Applications: The compound's ability to act as a ligand in transition metal-catalyzed reactions has been explored. It has shown potential in facilitating asymmetric synthesis and other complex transformations.

The structural versatility of this compound also lends itself to applications in materials science. For instance, its aromaticity and conjugation make it suitable for use in organic electronics. Researchers are investigating its potential as a component in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

In conclusion, 3-Ethyl-5H,a-triazolo[4,a]pyridine-6-carbohydrazide stands as a testament to the ongoing innovation in heterocyclic chemistry. Its unique structure and diverse functional groups position it as a valuable tool for addressing challenges across multiple scientific disciplines. As research continues to uncover its full potential, further breakthroughs are expected in fields ranging from drug discovery to materials engineering.

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